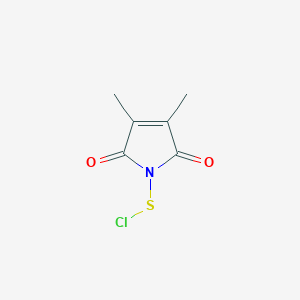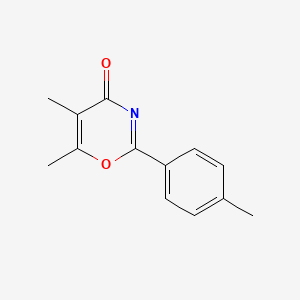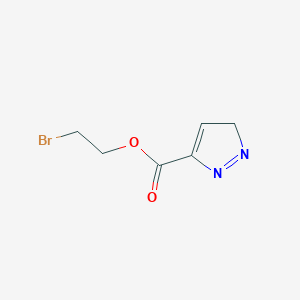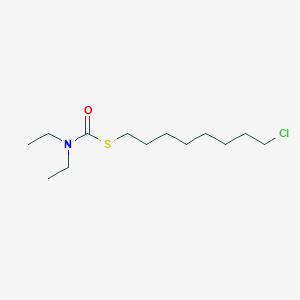
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is a chemical compound with a unique structure that includes a chlorosulfanyl group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with chlorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield of the product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorosulfanyl groups into other molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Chlorosulfonyl isocyanate: Known for its reactivity and use in organic synthesis.
Sulfonyl chlorides: Commonly used in the synthesis of sulfonamides and other derivatives.
Thiols: Compounds containing a thiol group, which can be formed by the reduction of chlorosulfanyl groups.
Uniqueness
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its specific combination of a pyrrole ring with a chlorosulfanyl group
属性
CAS 编号 |
88595-23-7 |
|---|---|
分子式 |
C6H6ClNO2S |
分子量 |
191.64 g/mol |
IUPAC 名称 |
(3,4-dimethyl-2,5-dioxopyrrol-1-yl) thiohypochlorite |
InChI |
InChI=1S/C6H6ClNO2S/c1-3-4(2)6(10)8(11-7)5(3)9/h1-2H3 |
InChI 键 |
TZEQHOIUQCHNPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1=O)SCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)
![3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B14392957.png)
![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)





sulfanylidene-lambda~5~-phosphane](/img/structure/B14393005.png)

![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)

